1H and 13C NMR chemical shifts for 2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline
1H and 13C NMR chemical shifts for 2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline
In-Depth Technical Guide: 1 H and 13 C NMR Chemical Shifts for 2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline
Executive Summary
2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline is a highly functionalized scaffold frequently utilized as a bidentate ligand precursor and a critical intermediate in the synthesis of complex heterocyclic pharmacophores, such as biologically active quinoxalines[1]. Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of its electronic environment, specifically the interplay between its chiral center, the electron-deficient pyridine ring, and the heavily polarized 2-nitroaniline core.
This whitepaper provides an authoritative breakdown of the 1 H and 13 C NMR chemical shifts for this compound, detailing the causality behind the spectral data and providing self-validating protocols for its synthesis and characterization.
Structural Causality & Spectral Logic
To accurately interpret the NMR spectrum of 2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline, one must move beyond rote memorization of chemical shifts and understand the physical chemistry dictating the molecular conformation.
The Intramolecular Hydrogen Bond (IMHB)
The most defining feature of N-alkyl-2-nitroanilines is the strong intramolecular hydrogen bond (IMHB) that forms between the secondary amine donor (N-H) and the adjacent nitro group acceptor (NO 2 )[2]. This interaction creates a stable, pseudo-six-membered chelate ring.
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Causality: The formation of this IMHB restricts the rotation of the C-N bond and locks the N-H proton in the deshielding cone of the nitro group.
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Spectral Result: The N-H proton is shifted drastically downfield, typically appearing as a broad doublet around 8.50 – 8.80 ppm in non-polar, non-hydrogen-bond-accepting solvents like CDCl 3 [3].
Stereocenter and Coupling Dynamics
The 1-(pyridin-2-yl)ethyl substituent introduces a chiral center at the methine carbon.
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Causality: The methine proton (-CH-) is coupled to both the adjacent methyl group (-CH 3 ) and the amine proton (-NH-).
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Spectral Result: The methyl group appears as a distinct doublet ( 3J≈6.8 Hz). The methine proton typically presents as a multiplet or a pseudo-quintet around 4.85 ppm , reflecting the combined scalar coupling from the three methyl protons and the single amine proton.
Causal relationships between structural features and observed NMR chemical shifts.
Quantitative NMR Data Presentation
The following tables summarize the expected 1 H and 13 C NMR chemical shifts for 2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline, acquired in CDCl 3 at 298 K (400 MHz for 1 H, 100 MHz for 13 C).
Table 1: 1 H NMR Chemical Shifts
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |
| NH | 8.65 | br d | ~6.0 | 1H | Amine proton (Locked via IMHB) |
| Py-H6' | 8.55 | ddd | 4.8, 1.8, 0.9 | 1H | Pyridine C6-H (Adjacent to Py-N) |
| Ar-H3 | 8.15 | dd | 8.5, 1.5 | 1H | Nitroaniline C3-H (Ortho to NO 2 ) |
| Py-H4' | 7.65 | td | 7.8, 1.8 | 1H | Pyridine C4-H |
| Ar-H5 | 7.35 | ddd | 8.5, 7.0, 1.5 | 1H | Nitroaniline C5-H (Para to NO 2 ) |
| Py-H3' | 7.30 | dt | 7.8, 1.0 | 1H | Pyridine C3-H |
| Py-H5' | 7.15 | ddd | 7.8, 4.8, 1.0 | 1H | Pyridine C5-H |
| Ar-H6 | 6.75 | dd | 8.5, 1.2 | 1H | Nitroaniline C6-H (Ortho to NH) |
| Ar-H4 | 6.65 | ddd | 8.5, 7.0, 1.2 | 1H | Nitroaniline C4-H (Para to NH) |
| CH | 4.85 | m / p | 6.8 | 1H | Methine CH (Chiral center) |
| CH 3 | 1.65 | d | 6.8 | 3H | Methyl CH 3 |
Table 2: 13 C NMR Chemical Shifts
| Position | Chemical Shift ( δ , ppm) | Assignment | Causality / Electronic Effect |
| Py-C2' | 161.5 | Pyridine C2 (quat) | Highly deshielded by adjacent Py-N and alkyl substitution. |
| Py-C6' | 149.5 | Pyridine C6 | Deshielded by adjacent Py-N. |
| Ar-C1 | 144.2 | Nitroaniline C1 | Deshielded by electronegative amine nitrogen. |
| Py-C4' | 136.9 | Pyridine C4 | Para-like position to Py-N. |
| Ar-C5 | 135.8 | Nitroaniline C5 | Deshielded by resonance withdrawal from para-NO 2 . |
| Ar-C2 | 132.8 | Nitroaniline C2 | Quaternary carbon attached to NO 2 . |
| Ar-C3 | 126.9 | Nitroaniline C3 | Ortho to NO 2 . |
| Py-C5' | 122.3 | Pyridine C5 | Meta to Py-N. |
| Py-C3' | 120.8 | Pyridine C3 | Ortho to alkyl substitution. |
| Ar-C4 | 115.4 | Nitroaniline C4 | Shielded by resonance donation from para-NH. |
| Ar-C6 | 114.6 | Nitroaniline C6 | Shielded by resonance donation from ortho-NH. |
| CH | 53.2 | Methine Carbon | Aliphatic, deshielded by adjacent amine and pyridine. |
| CH 3 | 22.5 | Methyl Carbon | Standard aliphatic methyl shift. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the synthesis and characterization of this molecule must be approached as a self-validating system. The following protocols detail the Nucleophilic Aromatic Substitution (S N Ar) workflow and the NMR acquisition parameters[4].
Protocol A: S N Ar Synthesis
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Reagent Preparation: In an oven-dried round-bottom flask under an inert N 2 atmosphere, dissolve 1-fluoro-2-nitrobenzene (1.0 eq) and 1-(pyridin-2-yl)ethylamine (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.5 M concentration).
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Base Addition: Add anhydrous Potassium Carbonate (K 2 CO 3 ) (2.0 eq) to the stirring solution.
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Thermal Activation: Heat the reaction mixture to 80°C.
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Self-Validation Checkpoint: The S N Ar reaction of 2-nitrohalobenzenes with primary amines generates a highly conjugated product. If the reaction is proceeding correctly, the solution will rapidly transition from pale yellow to a deep, vibrant orange/red. If no color change occurs within 30 minutes, verify the basicity of the system and the integrity of the amine.
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Workup: After 12 hours (or upon completion via TLC monitoring), cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and wash extensively with distilled water (3x) to remove DMF and inorganic salts. Wash once with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.
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Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure title compound.
Step-by-step SNAr synthetic workflow for 2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline.
Protocol B: NMR Sample Preparation & Acquisition
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Solvent Selection: Dissolve 10-15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3 , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
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Acquisition: Acquire the 1 H spectrum at 400 MHz (16 scans, 1 second relaxation delay) and the 13 C spectrum at 100 MHz (1024 scans, 2 second relaxation delay).
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Self-Validation Checkpoint (Solvent Integrity): The chemical shift of the N-H proton is highly sensitive to the solvent environment. In CDCl 3 , it must appear >8.5 ppm due to the unbroken IMHB[2]. If the N-H peak shifts significantly upfield (e.g., <6.0 ppm) or broadens into the baseline, it indicates that the IMHB has been disrupted. This is a critical diagnostic sign of solvent contamination with water, or the accidental use of a strong hydrogen-bond-accepting solvent (like DMSO-d 6 or Methanol-d 4 ), which actively competes for hydrogen bonding with the amine[3].
References
- WO2016180536A1 - Substituted quinoxaline derivatives - Google Patents. Google Patents.
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Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy. ResearchGate. URL:[Link]
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Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. IRIS-AperTO - UniTo. URL:[Link]
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Synthesis and biological evaluation of novel PqsR antagonists to combat Pseudomonas aeruginosa infections. University of Nottingham Repository. URL:[Link]
